Cas no 921889-89-6 (N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide)

N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide
- N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide
- N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide
- N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylbenzamide
- SR-01000912024
- AKOS024639538
- F2323-0596
- 921889-89-6
- SR-01000912024-1
-
- インチ: 1S/C22H20FN5O2/c1-15-6-2-4-8-17(15)21(29)24-10-11-28-20-18(12-26-28)22(30)27(14-25-20)13-16-7-3-5-9-19(16)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29)
- InChIKey: UHZSMBYLFTYGQP-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1CN1C=NC2=C(C=NN2CCNC(C2C=CC=CC=2C)=O)C1=O
計算された属性
- せいみつぶんしりょう: 405.16010306g/mol
- どういたいしつりょう: 405.16010306g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 79.6Ų
N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2323-0596-5mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-25mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-100mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-2μmol |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-1mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-75mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-4mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-5μmol |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-20μmol |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2323-0596-15mg |
N-(2-{5-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-2-methylbenzamide |
921889-89-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
9. Back matter
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamideに関する追加情報
Research Brief on N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide (CAS: 921889-89-6)
The compound N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide (CAS: 921889-89-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, which are implicated in various diseases, including cancer and inflammatory disorders. The structural uniqueness of the pyrazolopyrimidine core, combined with the fluorophenyl and methylbenzamide moieties, contributes to its high selectivity and binding affinity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise interactions between the compound and its biological targets.
In vitro and in vivo studies have demonstrated promising results, with the compound exhibiting significant efficacy in preclinical models. For instance, one study reported a marked reduction in tumor growth in xenograft models when treated with this inhibitor, alongside minimal off-target effects. These findings underscore its potential as a lead candidate for further drug development. Additionally, pharmacokinetic analyses have revealed favorable absorption and distribution profiles, suggesting good bioavailability.
Despite these encouraging results, challenges remain in optimizing the compound's metabolic stability and reducing potential toxicity. Current research efforts are focused on structural modifications to enhance its therapeutic index. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide represents a promising avenue for therapeutic intervention. Continued research is essential to fully realize its potential and address existing limitations. This brief serves as a snapshot of the current state of knowledge and highlights the need for further investigation in this rapidly evolving field.
921889-89-6 (N-(2-{5-(2-fluorophenyl)methyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-2-methylbenzamide) 関連製品
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 1203569-29-2(2-Hydroxy-3-nitro-4-phenylpyridine)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 57761-30-5(Methyl-4'-dihydro-phaseat)
- 7103-48-2(Estrone THP Ether)
- 2034485-91-9(methyl N-[(4-methoxythian-4-yl)methyl]carbamate)